Product packaging for sec-Butyl acrylate(Cat. No.:CAS No. 2998-08-5)

sec-Butyl acrylate

Cat. No.: B146066
CAS No.: 2998-08-5
M. Wt: 128.17 g/mol
InChI Key: RNOOHTVUSNIPCJ-UHFFFAOYSA-N
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Description

Significance of Acrylate (B77674) Monomers in Contemporary Polymer Synthesis

Acrylate monomers are a class of chemical compounds characterized by the presence of an acrylate group (CH₂=CHCOO–). These monomers are of fundamental importance in contemporary polymer synthesis due to their high reactivity, primarily through the vinyl group, which readily undergoes polymerization gellnerindustrial.comwikipedia.org. This reactivity allows for the formation of long polymer chains, either as homopolymers or copolymers with other monomers wikipedia.org.

The versatility of acrylate monomers stems from the ability to modify the ester group (R in CH₂=CHCO₂R), which allows for tailoring the properties of the resulting polymers gellnerindustrial.comwikipedia.org. By changing the R group, formulators can influence various polymer attributes, including rigidity, flexibility, glass transition temperature (Tg), adhesion, weather resistance, and solubility gellnerindustrial.comgantrade.com. This tunability makes acrylate polymers indispensable building blocks for a wide range of materials used across diverse industries gellnerindustrial.comgantrade.commarketresearchintellect.com.

Acrylate polymers find extensive applications in coatings, paints, adhesives, sealants, textiles, and plastics gellnerindustrial.comgantrade.comalphachem.biz. Their ability to form durable films with excellent weather resistance, high gloss, and color retention makes them preferred materials for architectural and industrial coatings, as well as automotive finishes gantrade.com. Furthermore, acrylate monomers can be utilized to develop crosslinking polymers, which enhance the stability and resistance of coatings to fluids, stress, and high temperatures gellnerindustrial.com. The growing demand for high-performance polymers in advanced applications continues to drive the importance and market growth of acrylate monomers marketresearchintellect.com.

Overview of sec-Butyl Acrylate as a Specialty Monomer in Advanced Materials

This compound (butan-2-yl prop-2-enoate) is an acrylate ester with the molecular formula C₇H₁₂O₂ nih.gov. It is considered a specialty monomer due to the specific characteristics imparted by its branched sec-butyl group polysciences.com. This structural feature influences its polymerization behavior and the properties of the resulting polymers, distinguishing it from linear alkyl acrylates like n-butyl acrylate polysciences.com.

Polymers and copolymers derived from this compound are particularly valued in the production of pressure-sensitive adhesives (PSAs) and coatings due to a unique balance of adhesive properties and flexibility polysciences.com. The incorporation of this compound into polymer formulations can enhance flexibility, weather resistance, and durability in coatings and paints polysciences.com. In adhesives and sealants, its relatively low glass transition temperature contributes to improved adhesive strength and flexibility, which are crucial for PSA applications polysciences.com.

Compared to its n-butyl counterpart, this compound can offer improved adhesion and weatherability in certain applications polysciences.com. This makes it a valuable component in developing materials with tailored performance characteristics for specific advanced applications, including those in adhesives, sealants, coatings, and potentially explored areas like biomedical materials polysciences.com.

Historical Context and Research Trajectory of this compound Polymerization

The history of this compound polymerization is intertwined with the broader development of acrylic polymers. Acrylate monomers, in general, have been recognized for their ability to undergo rapid polymerization since the early to mid-20th century, leading to their widespread use in various industrial applications gellnerindustrial.commarketresearchintellect.com.

Research into this compound polymerization has focused on understanding how the sec-butyl group influences the polymerization kinetics and the resulting polymer architecture and properties. Early research likely involved free radical polymerization, a common method for polymerizing acrylate monomers . Studies have investigated the mechanism of this compound polymerization, including initiation, propagation, and termination steps .

More detailed research has explored the complexities of acrylate polymerization at higher temperatures, including the role of secondary reactions such as intramolecular transfer (backbiting) and β-scission chemrxiv.orgacs.org. These reactions can lead to branched polymer structures, which significantly impact the material's properties acs.orgmdpi.com. Research has employed techniques like pulsed laser polymerization coupled with size exclusion chromatography (PLP-SEC) and matrix-assisted laser desorption/ionization time of flight mass spectrometry (MALDI-TOF MS) to study the kinetics and polymer structure in detail chemrxiv.orgmdpi.com.

Contemporary research continues to refine the understanding of this compound polymerization, particularly concerning the influence of reaction conditions, such as temperature and solvent, on the polymerization rate and polymer topology chemrxiv.orgtu-clausthal.de. The development of mechanistic models that account for various elementary reactions is an ongoing area of research aimed at predicting and controlling the polymerization process and the final polymer properties acs.org. The research trajectory indicates a move towards more controlled polymerization techniques and a deeper understanding of the fundamental reactions governing the formation of this compound polymers and copolymers for advanced material applications.

Key Properties of this compound

Property Value Source
Molecular Formula C₇H₁₂O₂ nih.gov
Molecular Weight 128.17 g/mol nih.gov
CAS Number 2998-08-5 nih.gov
Appearance Colorless liquid
IUPAC Name butan-2-yl prop-2-enoate nih.gov
XLogP3 2.3 nih.gov
Boiling Point 59-60°C (50mm) or 145-146°C (at 760 mmHg, inferred from similar BA) alfa-chemistry.com, alphachem.biz
Density 0.897 g/cm³ (inferred from similar BA) alphachem.biz

Note: Some physical properties like boiling point and density for this compound are less commonly cited than for n-butyl acrylate. Values for n-butyl acrylate are included for context where this compound specific data is limited, and are noted as inferred or from similar compounds.

Applications of this compound Polymers

Application Area Key Benefit(s) Source
Pressure-Sensitive Adhesives Excellent shear bond and peel adhesion, flexibility google.comgoogle.com
Coatings and Paints Flexibility, weather resistance, durability, impact resistance, UV stability alphachem.bizpolysciences.com
Adhesives and Sealants Enhanced adhesion and flexibility alphachem.bizpolysciences.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B146066 sec-Butyl acrylate CAS No. 2998-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-2-yl prop-2-enoate
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InChI

InChI=1S/C7H12O2/c1-4-6(3)9-7(8)5-2/h5-6H,2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RNOOHTVUSNIPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30347-35-4
Record name 2-Propenoic acid, 1-methylpropyl ester, homopolymer
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DSSTOX Substance ID

DTXSID60863072
Record name 2-Propenoic acid, 1-methylpropyl ester
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Molecular Weight

128.17 g/mol
Source PubChem
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CAS No.

2998-08-5
Record name sec-Butyl acrylate
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Record name sec-butyl acrylate
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Record name SEC-BUTYL ACRYLATE
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Synthetic Methodologies and Process Optimization for Sec Butyl Acrylate

Esterification Pathways for sec-Butyl Acrylate (B77674) Production

The primary industrial route for synthesizing sec-butyl acrylate involves the acid-catalyzed addition of acrylic acid to butenes (specifically 1-butene (B85601), cis-2-butene, or trans-2-butene). This method is favored industrially due to its higher atom economy and scalability compared to other routes. Another classical pathway is the direct esterification of acrylic acid with sec-butanol in the presence of acid catalysts. While less common industrially due to challenges in separating the sec-butanol-water azeotrope, this method serves as a benchmark for smaller-scale synthesis.

Alternative approaches include transesterification reactions. researchgate.net

Catalytic Systems in this compound Synthesis (e.g., Acid Catalysis)

Acid catalysts are crucial in the synthesis of this compound via esterification and the addition of acrylic acid to butenes. For the reaction between acrylic acid and butenes, macroporous sulfonic acid resins, such as Dowex® 50W, are commonly employed. These catalysts operate effectively at temperatures ranging from 60 to 120°C and pressures between 5 and 30 bar. Zirconium-based solid superacids, such as Zr(SO₄)₂, have demonstrated high activity in this reaction, achieving high acrylic acid conversion and selectivity. google.com

In the direct esterification of acrylic acid with sec-butanol, acid catalysts like sulfuric acid or p-toluenesulfonic acid can be used. orgsyn.orgintratec.us Solid acid catalysts, such as strong-acid cation exchange resins like Amberlyst 131 or NKC-9, are also investigated to overcome issues associated with homogeneous catalysts, including corrosion and separation difficulties. researchgate.netresearchgate.netresearchgate.net Heteropolyacids have also been studied as catalysts for the esterification of acrylic acid with alcohols. researchgate.net

Reaction Parameter Optimization for Enhanced Monomer Purity and Yield

Optimizing reaction parameters is essential for maximizing the purity and yield of this compound while minimizing side reactions like polymerization and oligomerization. For the acid-catalyzed addition of acrylic acid to butenes, using a molar excess of acrylic acid (typically an acrylic acid to butene ratio of 1.5–3:1) helps to minimize the oligomerization of butenes into octenes, a significant side reaction. Controlling temperature (often between 60-80°C for direct esterification) and catalyst concentration are also critical to suppress side reactions.

Research findings suggest that specific conditions can lead to high conversion and selectivity. For instance, zirconium-based solid superacids have achieved 95% acrylic acid conversion with over 98% selectivity at 100°C. Studies on the liquid-phase esterification of levulinic acid with 1-butene over ion-exchange resins, which shares similarities with this compound synthesis from butene, indicate that optimal conditions can be identified using experimental design and response surface methodology to maximize yields. ub.edu For sec-butyl levulinate synthesis, optimal conditions were found at 373 K with a specific reactant ratio, yielding significant conversions. ub.edu

Data on the optimization of butyl acrylate synthesis (including isomers like this compound) using reactive distillation highlight the importance of parameters like feed ratio and temperature. researchgate.netacs.org

Advanced Purification Techniques for High-Purity this compound

Achieving high purity in this compound is crucial for its subsequent polymerization and application. Purification techniques often involve distillation, taking advantage of the boiling point differences between the product, reactants, and byproducts. Distillation under reduced pressure is a common method, with the boiling point of this compound ranging from approximately 43 to 107°C depending on the pressure.

A significant challenge in the direct esterification route with sec-butanol is the formation of a sec-butanol-water azeotrope. this compound forms a heteroazeotrope with water (73.1% ester, 26.9% water at 0.19 bar), which can be exploited for separation from acrylic acid. This azeotropic distillation can potentially reduce energy consumption compared to conventional distillation.

To prevent polymerization during purification, which this compound is prone to, polymerization inhibitors such as hydroquinone (B1673460) are typically added. orgsyn.orgorgsyn.org Gas chromatography (GC), often with flame ionization detection (FID), is a recommended method for validating the purity of the synthesized product. Nuclear magnetic resonance (NMR) can be used for structural confirmation.

Advanced purification techniques explored for butyl acrylate isomers include reactive distillation coupled with azeotropic distillation or pervaporation. researchgate.net Simulated Moving Bed Reactors (SMBR) have also been investigated as a process intensification method for continuous production and purification. researchgate.netresearchgate.netresearchgate.net Modified QuEChERS technology coupled with GC/MS has been developed for the determination of this compound in certain materials, indicating its applicability as a purification and analytical technique. rsc.orgrsc.org

Investigation of Sustainable Synthesis Routes and Process Intensification

The chemical industry is increasingly focusing on sustainable synthesis routes and process intensification to reduce environmental impact and improve efficiency. For butyl acrylate production, this includes exploring the use of bio-based raw materials, such as bio-butanol and bio-acrylic acid. researchgate.net

Process intensification strategies, which often combine reaction and separation steps in a single unit, are being investigated for butyl acrylate synthesis. researchgate.netacs.orgresearchgate.neteuropa.euup.ptacs.org Reactive distillation is a prominent example, integrating the esterification reaction and the separation of products and reactants within a distillation column. researchgate.netacs.orgresearchgate.neteuropa.eu This can lead to simplified processes, reduced energy consumption, and potentially higher yields. acs.orgresearchgate.neteuropa.eu Studies have shown the feasibility of reactive distillation for butyl acrylate production, with calculated reductions in total production costs and energy demand compared to conventional processes. researchgate.neteuropa.eu

Other process intensification methods include chromatographic reactors and Simulated Moving Bed Reactors (SMBR). researchgate.netresearchgate.netresearchgate.net These techniques aim for continuous production and efficient separation. The use of solid catalysts in fixed-bed reactors is also a move towards more easily separable catalysts compared to homogeneous systems. researchgate.net

The development of new catalysts, including heterogeneous catalysts like ion-exchange resins and metal complexes, is part of the effort to find more efficient and potentially more sustainable catalytic systems. researchgate.netresearchgate.netacs.org Green metrics analysis is employed to assess the sustainability of different synthesis routes. ub.edu

While much of the recent research on sustainable synthesis and process intensification is reported for n-butyl acrylate, the principles and techniques are often applicable or being explored for other butyl acrylate isomers, including this compound.

Data Tables

Synthesis MethodReactantsCatalystsTypical Temperature Range (°C)NotesSource
Acid-catalyzed addition of Acrylic Acid to ButenesAcrylic Acid, ButenesMacroporous sulfonic acid resins, Zr-based superacids60-120Industrial route, high atom economy, avoids water formation google.com
Direct EsterificationAcrylic Acid, sec-ButanolSulfuric acid, p-Toluenesulfonic acid, Solid acid resins60-80Classical route, challenges with azeotrope separation orgsyn.org
TransesterificationAcrylic ester, sec-ButanolMetal complexesNot specifiedAlternative pathway researchgate.net
Purification TechniquePrincipleApplication for this compoundNotesSource
Vacuum DistillationSeparation based on boiling pointsPurification of crude this compoundRequires polymerization inhibitors orgsyn.orgorgsyn.org
Azeotropic DistillationExploiting azeotrope formation with waterSeparation of this compound from acrylic acid and waterCan be energy efficient
Reactive DistillationCombines reaction and separationInvestigated for butyl acrylate isomers, potential for this compoundCan simplify process, improve efficiency researchgate.netresearchgate.netacs.orgresearchgate.neteuropa.eu
Simulated Moving Bed ReactorsContinuous separation and reactionInvestigated for butyl acrylate isomers, potential for this compoundAims for continuous production and efficient separation researchgate.netresearchgate.netresearchgate.net
Modified QuEChERSExtraction and cleanupAnalytical method for this compound in certain matricesCan also serve as a purification step for analysis rsc.orgrsc.org

Polymerization Mechanisms and Kinetic Studies of Sec Butyl Acrylate

Free Radical Polymerization of sec-Butyl Acrylate (B77674)

Free radical polymerization of sec-butyl acrylate can be initiated by various methods, including the use of chemical initiators, heat, or light. This process leads to the formation of long polymer chains through the sequential addition of monomer units to a growing radical center. The characteristics of the final polymer, such as molecular weight and branching, are significantly influenced by the kinetics of the elementary reactions involved.

Initiation Mechanisms and Initiator Efficacy

Initiation is the step where free radicals are generated, which then react with the this compound monomer to start the polymerization chain. Common radical initiators for acrylate polymerization include azo compounds like azobisisobutyronitrile (AIBN) and organic peroxides like benzoyl peroxide. wikipedia.orgatamankimya.comwikiwand.com

AIBN is a widely used azo initiator that decomposes thermally to produce stable radicals. Azo initiators are noted for not producing oxygenated byproducts and causing less yellow discoloration compared to some organic peroxides. wikipedia.orgatamankimya.com Benzoyl peroxide is another common initiator that generates radicals through the cleavage of the peroxide bond. wikiwand.comcerave.com

The efficacy of an initiator depends on its decomposition rate at the polymerization temperature and the efficiency with which the generated radicals initiate polymer chains. While the search results mention the efficiency of sec-butyllithium (B1581126) as an initiator in anionic polymerization of butyl acrylate, specific data on the efficacy of free radical initiators for this compound was not detailed. acs.org However, the general principles of initiator decomposition and radical efficiency apply.

Thermal Self-Initiation Phenomena in Acrylate Systems

Acrylate monomers, including butyl acrylate and by extension this compound, can undergo thermal self-initiation at elevated temperatures, typically above 120°C, even in the absence of added initiators. researchgate.net This phenomenon is particularly relevant in high-temperature polymerization processes.

The mechanism of thermal self-initiation in alkyl acrylates has been explored through computational studies. It is understood to involve the interaction of monomer molecules to generate initiating radicals. A proposed mechanism involves the formation of a transient species, such as a triplet diradical, from two monomer molecules. upenn.edudrexel.eduacs.orgacs.orgresearchgate.net This diradical can then abstract a hydrogen atom from a third monomer molecule, leading to the formation of two monoradicals capable of initiating polymer chains. upenn.edudrexel.eduacs.orgresearchgate.net Computational studies have investigated cycloaddition reactions, such as [4+2] and [2+2] pathways, on both singlet and triplet potential energy surfaces to understand the formation of these initiating species. upenn.edudrexel.eduacs.orgacs.org

Propagation Kinetics and Chain Growth Dynamics

Propagation is the core step of chain growth in free radical polymerization, where a polymer radical adds to a monomer molecule, extending the polymer chain and regenerating a radical center. The rate of polymerization (Rp) is directly proportional to the rate of propagation and the monomer concentration. acs.org

Termination Mechanisms: Combination and Disproportionation Pathways

Termination reactions are responsible for the cessation of polymer chain growth by the annihilation of free radicals. In free radical polymerization of acrylates, the primary termination mechanisms are combination and disproportionation. acs.org

Combination occurs when two polymer radicals couple to form a single dead polymer chain. Disproportionation involves the transfer of a hydrogen atom from one polymer radical to another, resulting in two dead polymer chains, one with a saturated end group and the other with an unsaturated end group.

Research suggests that for secondary radicals (like ECRs), termination by combination is the more probable mechanism. researchgate.net However, for tertiary mid-chain radicals, disproportionation can be a significant termination pathway. researchgate.net Termination reactions, whether by combination or disproportionation, involving end-chain or mid-chain radicals, contribute to the formation of dead polymer chains, which can be linear or branched depending on the radicals involved. rsc.orgchemrxiv.org

β-Scission Reactions and Macromonomer Formation in Poly(this compound)

β-scission is a significant chain-breaking reaction in the polymerization of acrylates, particularly at elevated temperatures and lower monomer concentrations. wpmucdn.commdpi.comresearchgate.net This reaction occurs when a mid-chain radical (MCR), typically formed by intramolecular chain transfer (backbiting), undergoes fragmentation. wpmucdn.commdpi.comacs.orgnih.govrsc.orgresearchgate.net β-scission of an MCR results in the formation of a new primary radical and a macromonomer. wpmucdn.com Macromonomers are polymer chains that possess a terminal double bond, allowing them to participate in further polymerization as co-monomers, potentially leading to branched structures or acting as reactive stabilizers. wpmucdn.comrsc.org The formation of macromonomers impacts the molecular weight distribution and can be detected using techniques like 1H NMR or mass spectrometry. wpmucdn.commdpi.com The level of macromonomer formation is closely linked to the rate of chain scission and the competition between monomer addition to the MCR and the β-scission reaction. mdpi.com

Emulsion Polymerization of this compound Systems

Emulsion polymerization is a widely used technique for producing poly(this compound) in a dispersed phase, offering advantages such as high polymerization rates and high molecular weight polymers. acs.orgresearchgate.net This heterogeneous process involves particle nucleation, growth, and stabilization in an aqueous medium.

Kinetics of Particle Nucleation and Growth

The kinetics of particle nucleation and growth in emulsion polymerization of butyl acrylate have been investigated through techniques like seeded emulsion polymerization. rsc.orgrsc.org Particle nucleation can occur through different mechanisms, including homogeneous nucleation (where radicals precipitate from the aqueous phase) and micellar nucleation (where radicals enter monomer-swollen micelles), depending on factors like monomer water solubility and surfactant concentration. lboro.ac.uk For monomers with low water solubility, such as butyl acrylate, micellar nucleation is often favored at sufficiently high surfactant concentrations. lboro.ac.uk Kinetic studies in seeded butyl acrylate emulsion polymerization have provided rate coefficients for elementary reactions such as radical entry into particles, radical exit (desorption) from particles, termination within particles, and propagation. rsc.orgrsc.org These studies indicate a high average number of free radicals per particle in butyl acrylate emulsion polymerization systems. rsc.org

Seeded Emulsion Polymerization Techniques for Controlled Particle Morphology

Seeded emulsion polymerization is a technique used to control particle number and morphology in emulsion polymerization. sci-hub.seiastate.edu By using a pre-formed seed latex, the uncertainties associated with nucleation can be avoided, leading to improved batch-to-batch reproducibility. sci-hub.se In this method, seed particles provide the nuclei for subsequent monomer polymerization, capturing oligomeric radicals and eliminating the initial Interval I of nucleation. sci-hub.se

Controlling particle morphology in seeded emulsion polymerization of acrylates, including butyl acrylate, is influenced by factors such as the reaction conditions (stirring speed, temperature, pH, concentration, feeding speed, and sequence), the combination of seed and monomer chemistry, and the feeding sequence. iastate.edu Monomer choice and crosslinking density are also critical to the final particle morphology. iastate.edu For instance, studies using polystyrene seeds and tert-butyl acrylate as a second monomer have shown that varying the solvent composition, specifically the methanol-water ratio, can drastically change both the seed and final particle morphology. iastate.edu While the basic thermodynamics of morphology formation, such as dumbbell shapes, have been analyzed, predicting particle morphology in seeded emulsion polymerization remains challenging, and a trial-and-error approach is often employed. iastate.edu

Controlled/Living Radical Polymerization (CRP) of this compound (e.g., ATRP, RAFT)

Controlled/Living Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are employed to achieve better control over polymer characteristics compared to conventional free-radical polymerization. sigmaaldrich.comfrontiersin.org These techniques establish a rapid equilibrium between a small fraction of active polymer chains and a larger pool of dormant species, minimizing premature termination and allowing for controlled chain growth. sigmaaldrich.comnih.gov While much of the research in CRP of acrylates focuses on n-butyl acrylate and tert-butyl acrylate, the principles are applicable to this compound due to the similar reactivity of the acrylate functional group.

ATRP, in particular, has emerged as a widely studied CRP technique for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and high degrees of chain end functionalities. sigmaaldrich.comfrontiersin.org It typically involves an alkyl halide initiator and a transition metal catalyst complex. frontiersin.org RAFT polymerization is another versatile CRP technique applicable to a wide range of functional and non-functional monomers, where the control is mediated by a chain transfer agent. google.comsigmaaldrich.com

Strategies for Molecular Weight and Polydispersity Control in Poly(this compound)

In CRP of acrylates, controlling molecular weight and polydispersity is achieved by carefully balancing the activation and deactivation rates of the polymer chains. sigmaaldrich.comnih.gov For ATRP, this control is influenced by the choice of initiator, catalyst, and ligand, as well as the reaction conditions such as temperature and monomer concentration. frontiersin.org The ratio of initiator to monomer is a key factor in determining the target molecular weight. sci-hub.se Narrow molecular weight distributions (low polydispersity index, Đ or Mw/Mn) are characteristic of well-controlled CRP processes, indicating that polymer chains grow at a similar rate. sigmaaldrich.comfrontiersin.org

For instance, in Ir-catalyzed visible light mediated controlled radical polymerization of acrylate monomers, including n-butyl acrylate and tert-butyl acrylate, accurate control over molecular weight and narrow polydispersities were obtained by adjusting the initiator to monomer ratio. sci-hub.se Polydispersity indices between 1.25 and 1.40 have been reported for acrylate polymerizations under controlled conditions. sci-hub.se

Synthesis of Complex Poly(this compound) Architectures (e.g., Block and Graft Copolymers)

CRP techniques, especially ATRP and RAFT, are powerful tools for synthesizing complex polymer architectures such as block and graft copolymers of acrylates. frontiersin.orgmdpi.comnih.gov The ability of CRP to produce polymers with well-defined end-group functionalities allows these polymers to be used as macroinitiators for the synthesis of block copolymers through sequential monomer addition. sigmaaldrich.comnih.govnih.gov

Block copolymers containing acrylate segments, such as poly(n-butyl acrylate)-b-poly(methyl methacrylate), have been synthesized using techniques like ARGET ATRP. nih.gov Similarly, graft copolymers can be synthesized by grafting acrylate chains from a polymer backbone containing initiating sites or by grafting pre-formed acrylate chains onto a reactive backbone ("grafting onto"). mdpi.comacs.org For example, graft copolymers of poly(tert-butyl acrylate) have been synthesized using atom transfer nitroxide radical coupling chemistry, where poly(tert-butyl acrylate) chains with bromide end groups were coupled onto a polymer backbone containing nitroxide radicals. acs.org The efficiency of this coupling reaction was reported to be in the range of 82.3-88.4% for poly(tert-butyl acrylate) chains within a certain molecular weight range. acs.org

Cross-linking Mechanisms in Poly(this compound) Networks

Cross-linking of poly(this compound) can lead to the formation of polymer networks, which significantly impacts the material's mechanical and physical properties. Cross-linking can be achieved through various methods, including chemical cross-linking and radiation-induced cross-linking. nih.gov

Chemical Cross-linking Agent Interactions and Network Formation

Chemical cross-linking involves the use of cross-linking agents that react with the polymer chains to form covalent linkages, creating a network structure. mdpi.com The choice of cross-linking agent and its concentration influences the cross-linking density, which in turn affects the network properties. researchgate.netrsc.org

For acrylate polymers, common chemical cross-linking agents include multi-functional monomers like ethylene (B1197577) glycol dimethacrylate (EGDMA) and N,N′-methylenebisacrylamide (MBA), which can be incorporated during polymerization. mdpi.comresearchgate.net Dynamic crosslinkers, such as those involving dynamic urea (B33335) exchange reactions or phosphodiester groups, can also be used to create networks with dynamic properties like self-healing and reprocessing. rsc.orgrsc.org In butyl acrylate-based materials, dynamic crosslinkers like tributyl-(4-vinylbenzyl)ammonium sulfopropyl acrylate (C4ASA) and trihexyl-(4-vinylbenzyl)ammonium sulfopropyl acrylate (C6ASA) have been used, where ionic interactions form dynamic crosslinks that can break and reform under deformation. frontiersin.org Chemical crosslinkers are often used in conjunction with dynamic crosslinkers to provide shape stability to the network. frontiersin.org The extent of both dynamic and chemical cross-linking is related to the mechanical and thermal properties of the resulting materials. frontiersin.org

Radiation-Induced Cross-linking Phenomena

Radiation-induced cross-linking involves exposing the polymer to high-energy radiation, such as gamma rays, X-rays, or electron beams, which generates free radicals on the polymer chains. frontiersin.orgiaea.org These free radicals can then combine to form covalent cross-links between adjacent polymer chains, leading to network formation. frontiersin.orgmdpi.com

The degree of radiation-induced cross-linking in polymers depends on factors such as the polymer structure, phase morphology, the dose and duration of irradiation, and the type of radiation source. frontiersin.org Radiation processing is considered a convenient, clean, and environmentally friendly method for cross-linking compared to some chemical methods. frontiersin.org While radiation can also lead to chain scission (degradation), particularly in the presence of oxygen or in polymers with specific structures like quaternary carbon atoms, controlled irradiation conditions can favor cross-linking reactions. frontiersin.orgmdpi.com Studies on the radiation cross-linking of poly(n-butyl acrylate) have indicated that the polymer can crosslink rapidly, potentially leading to insolubility in common solvents. metu.edu.tr

Influence of Polymerization Conditions on Cross-link Density and Network Topology

The polymerization of this compound, like other acrylate monomers, can lead to the formation of crosslinked polymer networks. The extent of crosslinking and the resulting network topology are significantly influenced by various polymerization conditions. While detailed research specifically focusing on the influence of polymerization conditions solely on the cross-link density and network topology of poly(this compound) is not extensively available in the provided search results, general principles derived from the study of other acrylate monomers, such as n-butyl acrylate, can be applied.

Crosslinking in acrylate polymerization can occur through several mechanisms, including the use of multifunctional monomers as crosslinking agents, chain transfer to polymer followed by radical combination, or post-polymerization reactions. The presence and concentration of crosslinking agents are primary factors determining the cross-link density. Higher concentrations of multifunctional monomers typically lead to a higher density of crosslinks within the polymer network. googleapis.comgoogle.comgoogle.comrsc.orgresearchgate.netresearchgate.net

Polymerization conditions such as temperature, initiator concentration, monomer concentration, solvent type, and the presence of chain transfer agents also play crucial roles in shaping the network structure. For instance, chain transfer reactions, particularly chain transfer to polymer, can create branching points, and subsequent termination by combination of these branched radicals can result in crosslinking. acs.orgscience.govresearchgate.net The frequency of such events is influenced by monomer concentration and temperature. Higher temperatures can promote secondary reactions like backbiting and beta-scission, affecting the molecular structure and potentially leading to branching and crosslinking. acs.org

The polymerization method employed (e.g., bulk, solution, emulsion) can also impact the network formation. In emulsion polymerization, for example, UV irradiation can be used for post-polymerization crosslinking to harden the latex rsc.org. The monomer feeding strategy in semi-batch polymerization can control monomer concentration, which in turn affects the rate of secondary reactions and the resulting polymer architecture, including branching and crosslinking. acs.org

The resulting cross-link density and network topology have a profound impact on the final properties of the poly(this compound) material, including its mechanical strength, viscoelastic behavior, thermal properties, and solvent resistance. rsc.orgresearchgate.netscience.govresearchgate.netmdpi.comrsc.orguncw.eduacs.orgresearchgate.netacs.orgresearchgate.net A higher cross-link density generally leads to increased stiffness, reduced solubility, and improved cohesive strength. researchgate.netuncw.eduresearchgate.netresearchgate.net The homogeneity of the crosslink distribution within the polymer network can also significantly affect the material's mechanical performance, particularly at high strains. acs.orgresearchgate.net

While specific quantitative data on the direct correlation between polymerization conditions and the resulting cross-link density and network topology for this compound was not found in the provided search results, the principles observed for other acrylates highlight the critical interplay between reaction parameters and the final structural characteristics of the crosslinked polymer. Further research specifically focused on this compound would be necessary to establish these relationships definitively for this particular monomer.

Copolymerization Research Involving Sec Butyl Acrylate

Reactivity Ratios and Monomer Sequence Distribution Studies in sec-Butyl Acrylate (B77674) Copolymers

Reactivity ratios are fundamental parameters in copolymerization that describe the relative preference of a propagating polymer chain end to add one type of monomer over another. These ratios significantly influence the composition of the copolymer and the distribution of monomer sequences along the polymer chain mdpi.comdtic.mil.

Studies have investigated the reactivity ratios of sec-butyl acrylate (sBuA) in radical copolymerization with methacrylate (B99206) monomers. For the radical copolymerization of methyl methacrylate (MMA) with sBuA in 2-butanone (B6335102) at 78 °C, the reactivity ratios were determined using the Jaacks method. The reactivity ratio for MMA (rMMA) was found to be greater than 1, while the reactivity ratio for sBuA (rsBuA) was less than 1 tandfonline.comtandfonline.com. Specifically, the reactivity ratio for sBuA was reported as 0.467 ± 0.014 tandfonline.com. This indicates that a propagating chain ending in a methacrylate unit is more likely to add another methacrylate monomer than a this compound monomer, while a chain ending in a this compound unit is more likely to add a methacrylate monomer than another this compound monomer.

Similarly, in the radical copolymerization of tert-butyl methacrylate (tBMA) with sBuA in 2-butanone at 78 °C, the reactivity ratio for tBMA (rtBMA) was also found to be greater than 1, and the reactivity ratio for sBuA (rsBuA) was less than 1 tandfonline.com. The reactivity ratio rtBMA was determined to be 1.564 ± 0.056 tandfonline.com. These reactivity ratios suggest a tendency towards alternating sequences, although the preference for methacrylate homopropagation is evident.

The monomer sequence distribution in a copolymer is directly influenced by the reactivity ratios and the monomer feed ratio mdpi.com. While reactivity ratios for this compound with certain methacrylates have been reported tandfonline.comtandfonline.com, detailed studies specifically focusing on the resulting monomer sequence distribution in this compound copolymers are less prevalent in the examined literature. However, research on the microstructure characterization of poly(this compound) homopolymers using 13C NMR spectroscopy has shown that the carbonyl signal is sensitive to configurational effects, allowing for the analysis of sequence distribution at the triad (B1167595)/pentad level in homopolymers icm.edu.pl. Extending such techniques to copolymers could provide valuable insights into the sequence distribution of this compound units when copolymerized with other monomers.

Comonomer Reactivity Ratio (rsBuA) Reactivity Ratio (rComonomer) Conditions Reference
Methyl Methacrylate 0.467 ± 0.014 > 1 Radical polymerization, 2-butanone, 78 °C tandfonline.comtandfonline.com
tert-Butyl Methacrylate < 1 1.564 ± 0.056 Radical polymerization, 2-butanone, 78 °C tandfonline.com

Copolymerization with Other Acrylate and Methacrylate Monomers

This compound participates in copolymerization reactions with a variety of other acrylate and methacrylate monomers. These copolymerizations are employed to modify the thermal, mechanical, and surface properties of the resulting polymers.

As discussed in Section 4.1, radical copolymerization of this compound with methyl methacrylate and tert-butyl methacrylate has been studied tandfonline.comtandfonline.com. These studies determined the reactivity ratios and provided insights into the relative consumption rates of the monomers during the polymerization process. For instance, in the copolymerization with methyl methacrylate, MMA is consumed more rapidly than sBuA tandfonline.com.

While specific detailed studies focusing solely on this compound copolymerization with a wide range of other individual acrylate monomers were not extensively found in the provided search results, research on the copolymerization of butyl acrylates (often referring to n-butyl acrylate) with other acrylates and methacrylates is common nih.govthegoodscentscompany.comuni.luchem960.commdpi.comresearchgate.netgoogle.comresearchgate.netresearchgate.netacs.org. These studies highlight the versatility of acrylate and methacrylate monomers in forming copolymers with tunable properties for applications such as coatings, adhesives, and sealants polysciences.comresearchgate.net. Given the structural similarity, this compound is expected to copolymerize with many of these monomers, yielding copolymers with properties influenced by the sec-butyl side chain.

Copolymerization with monomers like n-butyl acrylate can lead to copolymers with varied glass transition temperatures and flexibility nih.govthegoodscentscompany.com. Copolymerization with methacrylates, which typically yield harder and more rigid polymers, allows for the creation of copolymers with a balance of flexibility and hardness tandfonline.comtandfonline.comresearchgate.net. The specific isomer of butyl acrylate used can subtly influence the packing of side chains and properties like linear expansion coefficient in homopolymers dtic.mil, suggesting potential property differences in copolymers compared to those made with n-butyl or isobutyl acrylate.

Copolymerization with Vinyl Monomers (e.g., Methyl Vinyl Ketone, Divinylbenzene)

Copolymerization of this compound with vinyl monomers such as methyl vinyl ketone and divinylbenzene (B73037) can introduce different functionalities and cross-linking capabilities into the polymer backbone.

Methyl vinyl ketone (MVK) is a highly reactive vinyl monomer containing a ketone group. Copolymerization of acrylates, such as n-butyl acrylate, with methyl vinyl ketone has been explored, particularly concerning cross-linking reactions involving the ketone units cdnsciencepub.comkpi.ua. These studies suggest that adjacent methyl vinyl ketone units in the polymer chain can undergo cyclization, leading to unsaturated ketone groups that can participate in cross-linking reactions cdnsciencepub.com. While direct studies on the copolymerization of this compound specifically with methyl vinyl ketone were not prominently found in the provided results, it is plausible that this compound would copolymerize with MVK through radical polymerization, and the resulting copolymers could exhibit similar cross-linking behavior mediated by the MVK units.

Divinylbenzene (DVB) is a cross-linking agent due to its two vinyl groups. Copolymerization of acrylates with divinylbenzene is a common method to introduce cross-linking into polymer networks, leading to materials with enhanced mechanical strength, thermal stability, and solvent resistance cmu.edueuropa.eueuropa.euchemblink.com. Studies involving the copolymerization of butyl acrylate (including mentions of styrene-divinylbenzene-butyl acrylate copolymers) highlight the role of DVB as a cross-linking agent europa.euchemblink.com. While the provided search results mention the use of divinylbenzene as a coupling reagent in the synthesis of star polymers of tert-butyl acrylate cmu.edu, and in copolymers containing butyl acrylate europa.eueuropa.euchemblink.com, specific detailed research on the copolymerization of this compound solely with divinylbenzene was not a primary focus of the search results. However, given that acrylates readily copolymerize with vinyl monomers, this compound is expected to copolymerize with divinylbenzene, forming cross-linked polymer structures. The extent of cross-linking would depend on the concentration of divinylbenzene in the monomer feed.

Synthesis and Characterization of Multi-Component Poly(this compound) Polymer Systems

Multi-component polymer systems involving poly(this compound) can be synthesized through the copolymerization of this compound with two or more other monomers. These systems can be designed to achieve a complex balance of properties derived from each co-monomer.

Research into multi-component acrylate copolymerization, such as terpolymerization involving monomers like n-butyl acrylate, methyl methacrylate, and 2-ethylhexyl acrylate, demonstrates the ability to tune polymer properties like glass transition temperature and mechanical behavior by varying the monomer composition mdpi.comresearchgate.net.

While the provided search results did not yield specific detailed studies focused on the synthesis and characterization of multi-component polymer systems explicitly based on poly(this compound), the principles and techniques used in the synthesis and characterization of other multi-component acrylate copolymers would be applicable. Techniques such as controlled radical polymerization (e.g., ATRP, RAFT) can be employed to control molecular weight, molecular weight distribution, and monomer sequence distribution in multi-component systems acs.orgfrontiersin.orgrsc.org. Characterization methods like NMR spectroscopy, gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are standard tools for determining copolymer composition, molecular weight, thermal properties, and microstructure mdpi.commdpi.comrsc.orgniscpr.res.in.

Advanced Analytical Characterization of Poly Sec Butyl Acrylate Materials

Spectroscopic Analysis of Polymer Structure (e.g., NMR, FTIR, Mass Spectrometry)

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), are fundamental tools for elucidating the chemical structure and composition of poly(sec-butyl acrylate).

NMR Spectroscopy: ¹³C NMR spectroscopy is particularly useful for the microstructural characterization of poly(this compound), allowing for the analysis of sequence distribution at the triad (B1167595) and pentad levels. icm.edu.pl The carbonyl signal in the ¹³C NMR spectra of poly(this compound) is sensitive to configurational effects, providing sufficient resolution for detailed analysis. icm.edu.pl Spectral simulation based on incremental calculation of chemical shifts can be used to verify line assignments. icm.edu.pl Proton NMR (¹H NMR) can be used to confirm the absence of detectable terminal unsaturation in poly(n-butyl acrylate) homopolymers. capes.gov.br

FTIR Spectroscopy: FTIR spectroscopy is employed to confirm the presence of characteristic functional groups in poly(butyl acrylate) and its copolymers. For example, characteristic peaks for -CH₃ and -CH₂- groups appear around 2957 and 2869 cm⁻¹, respectively. scielo.org.mx The C=O, -O-C-, C-C, and C-H (of alkyl chain) groups also exhibit characteristic peaks in the FTIR spectrum. scielo.org.mx FTIR can also be used to monitor chemical reactions, such as the hydrolysis of tert-butyl ester groups in related polymers, by observing the disappearance of specific absorbance bands. polymersource.ca Studies on stereoregular poly(butyl acrylates), including poly(this compound), using infrared spectroscopy have revealed distinct characteristics in their crystalline and amorphous states and frequency shifts associated with the butyl groups. scribd.comcapes.gov.br

Mass Spectrometry: Mass spectrometry, including techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), can provide information about the repeating unit, molecular weight distribution, and terminal functional groups of poly(butyl acrylate). biochromato.com Py-GC/MS is useful for identifying the polymer type based on its pyrolysis products, although it does not provide molecular weight distribution information directly. biochromato.com MALDI-MS can determine the absolute molecular weight distribution, particularly for samples with narrow dispersity, and can help analyze terminal functional groups. biochromato.com Thermal Desorption and Pyrolysis combined with Direct Analysis in Real Time Mass Spectrometry (TDP/DART-MS) allows for the measurement of low molecular weight pyrolysis products and oligomeric thermal desorption products, aiding in the elucidation of chemical structure, including terminal functional groups. biochromato.com

Chromatographic Techniques for Molecular Weight Distribution and Branching Analysis (e.g., SEC, GPC)

Chromatographic techniques, particularly Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), are essential for determining the molecular weight distribution and analyzing the branching of poly(this compound).

SEC/GPC: SEC separates polymers based on their hydrodynamic volume, which is related to their molecular weight. This technique provides information on the number-average molecular weight (Mₙ), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/Mₙ). cmu.edupolymersource.capolymersource.ca SEC analysis is routinely used to characterize the molecular weight and PDI of poly(butyl acrylate) homopolymers and copolymers. cmu.edupolymersource.capolymersource.ca For instance, a sample of poly(n-butyl acrylate) prepared by living anionic polymerization was reported with Mₙ = 1600 and PDI = 2.0 by SEC. polymersource.ca Another sample of poly(n-butyl acrylate) characterized by ¹H NMR and SEC showed Mₙ = 7,000 and PDI = 1.08. polymersource.ca

Thermal Analysis of Polymer Transitions and Stability (e.g., DSC, TGA)

Thermal analysis techniques like Differential Scanning Calorymetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the thermal transitions and stability of poly(this compound).

DSC: DSC measures the heat flow to a sample as a function of temperature, allowing for the determination of glass transition temperature (T_g), melting temperature (T_m), and crystallization behavior. The glass transition temperature is a critical property influencing the flexibility and rigidity of a polymer. For poly(n-butyl acrylate), the T_g is typically around -49 °C. sigmaaldrich.commdpi.com DSC thermograms show the glass transition as a change in the slope of the heat flow plot. polymersource.ca The presence of multiple glass transition temperatures in blends can indicate incompatibility. mdpi.com DSC is used to study the effect of copolymerization on the T_g. nih.govmdpi.com

TGA: TGA measures the weight loss of a material as a function of temperature, providing information about its thermal stability and decomposition behavior. TGA curves show the temperature at which the polymer starts to decompose and the rate of weight loss. ncsu.edursc.org For poly(acrylonitrile-co-butyl acrylate), the decomposition temperature is reported to be over 290 °C. researchgate.net TGA can demonstrate the increased thermal stability of polymer composites compared to the neat polymer. ncsu.eduresearchgate.net Studies on the thermal degradation of poly(sec-butyl methacrylate) (a related polymer) indicate a combined mechanism of depolymerization and de-esterification, with de-esterification becoming significant at higher temperatures. researchgate.net

Morphological Characterization of Polymer Microstructures (e.g., Electron Microscopy, AFM)

Microscopic techniques such as Electron Microscopy (e.g., Transmission Electron Microscopy - TEM, Scanning Electron Microscopy - SEM) and Atomic Force Microscopy (AFM) are used to investigate the surface and internal morphology of poly(this compound) materials.

Electron Microscopy: Electron microscopy, such as SEM and TEM, allows for the visualization of the surface structure and internal morphology of polymer samples. SEM analysis has been used to examine the surface structure of grafted copolymers involving butyl acrylate (B77674), showing changes in regularity with processing conditions. ncsu.edu TEM can be used to observe the morphology of block copolymers containing poly(n-butyl acrylate) blocks and to confirm the formation of monodisperse latex particles. nih.govmdpi.com

AFM: AFM is a powerful technique for studying the surface topography and microstructure of polymers at the nanoscale. AFM can reveal details about the self-assembly morphology of polymer films, such as phase separation in block copolymers containing poly(n-butyl acrylate). nih.gov AFM has also been used to investigate the surface topography of core-shell nanoparticles involving butyl acrylate. mdpi.com Images obtained by AFM can provide insights into the arrangement of polymer chains and microphase separation. scite.aiacs.orgresearchgate.net

Rheological Investigations of Poly(this compound) Melts and Solutions

Rheology is the study of the flow and deformation of matter. Rheological investigations of poly(this compound) melts and solutions provide crucial information about their viscoelastic properties, which are essential for processing and application performance.

Computational and Theoretical Studies of Sec Butyl Acrylate Polymerization

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) calculations are a powerful tool for investigating the potential energy surfaces and transition states of elementary reactions involved in sec-Butyl acrylate (B77674) polymerization. These calculations can help to elucidate the preferred reaction pathways, including initiation, propagation, termination, and important secondary reactions such as backbiting and β-scission.

Studies utilizing DFT have been employed to understand chain transfer to polymer (CTP) reactions in alkyl acrylates, including n-butyl acrylate, which shares structural similarities with sec-butyl acrylate. westlake.edu.cn These studies investigate the mechanisms of CTP reactions using various hybrid functionals and basis sets to calculate energy barriers and rate constants via transition state theory. westlake.edu.cn The findings suggest that tertiary hydrogens of dead polymer chains are the most likely to be transferred in CTP reactions, and that polymer chain length has minimal effect on calculated activation energies and transition-state geometries. westlake.edu.cn

DFT-based methods are considered computationally less intensive than wavefunction-based methods, making them suitable for studying chain transfer reactions in polymer systems. westlake.edu.cn They have been successfully applied to predict molecular geometries and rate constants for various reactions in acrylate polymerization. westlake.edu.cnresearchgate.net

Furthermore, DFT calculations have been used to predict a comprehensive dataset of intrinsic rate coefficients for secondary reactions in acrylate radical polymerization, including backbiting, β-scission, radical migration, macromonomer propagation, mid-chain radical propagation, chain transfer to monomer, and chain transfer to polymer. mdpi.comresearchgate.net Novel approaches in these calculations include accounting for enantiomers in reactions involving chiral centers and imposing reduced flexibility for reaction centers within the polymer chain. mdpi.com These ab initio predictions, when benchmarked against experimental data via kinetic Monte Carlo simulations, show good agreement, highlighting the potential of this approach for bridging the gap between computational and experimental chemistry in polymer reaction engineering. mdpi.com

Monte Carlo Simulations of Polymerization Kinetics and Microstructure

Monte Carlo (MC) simulations, particularly kinetic Monte Carlo (kMC) methods, are valuable for simulating the polymerization process and gaining a deeper understanding of the kinetics and the resulting polymer microstructure. nih.govacs.org These simulations can track the structure of individual polymer chains, providing detailed information about features such as molecular weight distribution, branching levels, and macromonomer content throughout the reaction. nih.govacs.org

Studies have utilized Monte Carlo simulations to explore the kinetics of solution polymerization of butyl acrylate at high temperatures, where secondary reactions significantly influence molecular structure and molar mass. acs.org These simulations can model a large number of reactions, providing data that may be difficult to obtain experimentally. acs.org By investigating the effect of reaction parameters on average molar mass, branching, and macromonomer content, MC simulations offer insights into tailoring polymer properties. acs.org

Kinetic Monte Carlo simulations have been employed to unravel the impact of solvent and temperature on polymer topology in self-initiated butyl acrylate radical polymerizations at high temperatures. tu-clausthal.de While computationally demanding, kMC simulations allow for monitoring features of interest throughout the reaction. nih.gov

Research has also focused on determining optimal sets of reaction rate coefficients by performing a large number of Monte Carlo simulations in combination with experimental data and analysis of variance. researchgate.net This approach has shown excellent agreement between simulation results and experimental data over a wide range of temperatures and monomer/initiator concentrations, allowing for the calculation of variations in molecular weight, branching level, and macromonomer content with reaction temperature. researchgate.net

Molecular Dynamics Simulations of Polymer Chain Conformation and Dynamics

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of polymer chains, including their conformation and how they move and interact at a molecular level. These simulations can provide insights into phenomena like chain entanglement, diffusion, and the influence of the environment (e.g., solvent) on polymer properties.

While direct MD simulations focusing solely on this compound homopolymer dynamics were not explicitly detailed in the search results, related studies on acrylate-based polymers provide relevant context. For instance, molecular dynamics modeling has been used to investigate dynamic phase separation in block copolymers containing butyl acrylate and methyl methacrylate (B99206) units, even in good solvents. nih.gov These simulations indicated that such non-random conformations can influence polymer behavior, such as mechanochemistry. nih.gov

Furthermore, theoretical approaches combining artificial neural networks and the Elastically Collective Nonlinear Langevin Equation (ECNLE) have been explored to predict polymer dynamics, including glass transition temperature, for various polyacrylates. ehu.es This suggests that computational methods are being developed and applied to understand the dynamic properties of acrylate polymers based on their structure.

The investigation of solvent effects on reactions like backbiting in butyl acrylate polymerization using techniques such as Born Oppenheimer molecular dynamics in different phases (gas, polar, and nonpolar solvents) highlights the application of MD-based approaches to understand the influence of the environment on key polymerization steps and polymer chain behavior. chemrxiv.org

Kinetic Modeling and Estimation of Reaction Rate Coefficients

The kinetics of free radical polymerization of acrylates, including butyl acrylate, are complex, particularly at higher temperatures, due to secondary reactions like backbiting and β-scission. acs.org Kinetic models that account for these reactions are necessary for accurate predictions. researchgate.net

Kinetic Monte Carlo simulations, as discussed in Section 6.2, are a form of kinetic modeling that allows for the simulation of complex reaction mechanisms involving numerous elementary steps. acs.org These simulations rely on accurate rate coefficients for each reaction. researchgate.net

Experimental techniques like pulsed-laser polymerization (PLP) combined with size exclusion chromatography (SEC) are used to determine propagation rate coefficients () for monomers like butyl acrylate. researchgate.net These experimentally determined values are crucial for validating and parameterizing kinetic models. researchgate.netresearchgate.net A benchmark dataset for the propagation rate coefficient of butyl acrylate, determined by PLP-SEC from multiple laboratories, has been established, showing excellent agreement in the temperature range of -65 to 20 °C. researchgate.net The data can be fitted by an Arrhenius relation, providing a pre-exponential factor and activation energy for the propagation of chain-end radicals. researchgate.net

However, accurately determining rate coefficients for secondary reactions can be challenging experimentally. mdpi.com Computational methods, such as DFT calculations (Section 6.1) and molecular dynamics simulations (Section 6.3), are increasingly used to predict these parameters. mdpi.comchemrxiv.org

Kinetic models for butyl acrylate polymerization often include a comprehensive set of reactions, such as thermal initiation, self-initiation, propagation, backbiting, chain transfer to polymer, reinitiation, β-scission, macromonomer propagation, chain transfer to monomer, chain transfer to solvent, and termination by combination and disproportionation. acs.org The relative importance of these reactions depends on factors like solvent fraction and temperature. acs.org

Table 6.4.1 provides an example of kinetic parameters that might be considered in modeling butyl acrylate polymerization, drawing upon information from the search results regarding various reaction types and their significance.

Reaction TypeSymbolDescriptionNotes
Propagation (End-Chain Radical)Addition of monomer to a chain-end radical.Benchmark data available from PLP-SEC at low temperatures. researchgate.net Solvent effects can be significant. chemrxiv.orgnih.gov
BackbitingIntramolecular hydrogen transfer from a chain-end radical, forming a mid-chain radical.Plays a central role, especially at higher temperatures. acs.orgchemrxiv.orgrsc.org Solvent-dependent. chemrxiv.orgrsc.org
β-ScissionFragmentation of a mid-chain radical, leading to chain scission and macromonomer formation.Highly activated reaction, more promoted at higher temperatures. mdpi.comacs.org Solvent-dependent. nih.gov
Propagation (Mid-Chain Radical)Addition of monomer to a mid-chain radical.Slower rate compared to end-chain radical propagation. acs.orgacs.org
Chain Transfer to PolymerAbstraction of a hydrogen atom from a dead polymer chain by a radical, forming a new radical site on the polymer.Can lead to long-chain branching. westlake.edu.cnacs.org Tertiary hydrogens are most reactive. westlake.edu.cn
TerminationReaction between two radicals (combination or disproportionation) leading to chain death.Involves both end-chain and mid-chain radicals. acs.org Chain-length dependent. acs.org
Chain Transfer to MonomerAbstraction of a hydrogen atom from a monomer by a radical.
Chain Transfer to SolventAbstraction of a hydrogen atom from a solvent molecule by a radical.Relevant in solution polymerization. acs.org

Accurate kinetic modeling, supported by both experimental data and computational estimations of rate coefficients, is crucial for predicting and controlling the molecular weight, branching density, and other key properties of poly(this compound). researchgate.netresearchgate.net

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Poly(this compound)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling aim to establish predictive relationships between the structural features of a molecule or polymer and its properties or activity. These models can be used to predict properties of poly(this compound) based on its molecular structure without the need for extensive experimental measurements.

QSPR modeling techniques have been applied to predict various polymer properties, such as glass transition temperature (). ehu.esconicet.gov.armelagraki.comcmu.edu For instance, QSPR models have been developed to predict the of high molecular weight polymers, including poly(this compound), using molecular descriptors. conicet.gov.armelagraki.com These models often employ methods like neural networks to capture the complex relationships between structure and properties. conicet.gov.armelagraki.com

A dataset containing experimental values and molecular descriptors for various homopolymers, including poly(this compound), has been used to develop QSPR models. conicet.gov.armelagraki.com These models can provide satisfactory predictions of properties like solubility parameters for polymers. researchgate.net

While the term QSAR is often used interchangeably with QSPR in the context of material properties, QSAR typically refers to the relationship between structure and biological activity. In the context of polymers, QSPR is the more common term for predicting physical or chemical properties.

The development of QSPR models for poly(this compound) involves defining relevant molecular descriptors that capture the structural characteristics of the polymer repeating unit and potentially its chain architecture (e.g., branching). conicet.gov.ar These descriptors are then correlated with experimental or computationally derived property values using statistical or machine learning techniques. conicet.gov.armelagraki.comresearchgate.net

The application of QSPR/QSAR modeling in polymer science allows for the prediction of properties like glass transition temperature, solubility parameters, and potentially other performance-related characteristics of poly(this compound) based on its chemical structure. conicet.gov.arresearchgate.net This can accelerate the design and development of new materials with desired properties.

Table 6.5.1 shows an example of how QSPR modeling might correlate structural descriptors with the glass transition temperature for poly(this compound) and other related polymers, based on information from QSPR studies. conicet.gov.armelagraki.com

PolymerRepeating Unit Mass (M) ( g/mol )Property (e.g., ) (K mol/g)Descriptor 1Descriptor 2...Predicted (K)
Poly(this compound)12828.334 conicet.gov.ar.........(Derived from model)
Poly(n-butyl acrylate)12828.081 conicet.gov.ar.........(Derived from model)
Poly(methyl acrylate)86.09 fishersci.com(Not specified in snippet).........(Derived from model)
Poly(methyl methacrylate)100.12 fishersci.com(Not specified in snippet).........(Derived from model)

The development of accurate and robust QSPR models for poly(this compound) can aid in material design and selection by enabling the prediction of properties from structure.

Structure Property Relationships in Poly Sec Butyl Acrylate Systems

Influence of Monomer Isomerism on Resulting Polymer Characteristics (sec- vs. n- vs. iso-Butyl Acrylate)

The isomeric structure of the butyl acrylate (B77674) monomer—specifically the arrangement of the butyl group—has a profound impact on polymerization kinetics and the physical properties of the resulting polymer. The primary isomers are n-butyl acrylate (a linear chain), iso-butyl acrylate (branched at the second carbon), and sec-butyl acrylate (branched at the first carbon of the side chain).

Research comparing polymers derived from different butyl acrylate isomers reveals significant variations in their chain conformation and stiffness. uc.pt For instance, poly(n-butyl acrylate) (PnBA) and poly(iso-butyl acrylate) (PiBA) tend to adopt a random coil conformation in a good solvent. uc.pt In contrast, the more compact structure of the tertiary butyl group in poly(tert-butyl acrylate) (PtBA) leads to a more spherical conformation. uc.pt Stereoregular, or isotactic, forms of poly(n-butyl acrylate), poly(isobutyl acrylate), and poly(this compound) have been synthesized, indicating that the isomeric structure influences the polymer's stereochemistry. researchgate.net

The glass transition temperature (Tg), a critical property for applications, is also heavily influenced by the isomer used. Poly(n-butyl acrylate) has a low Tg of approximately -45°C, which imparts flexibility and softness. gantrade.com The increased branching in other isomers alters chain mobility and, consequently, the Tg. sci-hub.st For example, the bulky tert-butyl group in PtBA restricts chain rotation, leading to a higher Tg compared to PnBA. The branching in this compound also influences the polymer's final properties, with studies indicating it provides improved adhesion and weatherability in coatings and adhesives compared to its n-butyl counterpart. polysciences.com

Table 1: Comparison of Poly(butyl acrylate) Isomer Characteristics

IsomerPolymer AbbreviationTypical Chain ConformationKey Property Influence
n-Butyl AcrylatePnBARandom Coil uc.ptProvides flexibility and softness; low Tg (-45°C) gantrade.com
iso-Butyl AcrylatePiBARandom Coil uc.ptBranched structure affects chain packing and mobility researchgate.net
This compoundPsBA-Improves adhesion and weatherability over PnBA polysciences.com
tert-Butyl AcrylatePtBASpherical Tendency uc.ptCompact structure leads to higher chain stiffness uc.pt

Correlation of Macromolecular Architecture with Mechanical Performance

The mechanical performance of poly(this compound) is not solely dependent on the monomer but is critically governed by its macromolecular architecture. Key architectural parameters include molecular weight, branching, and cross-linking density.

Molecular Weight: In glassy polymers, toughness and impact strength generally increase with molecular weight. nasa.gov For polyacrylates, higher molecular weight typically leads to increased entanglement of polymer chains, which can enhance properties like tensile strength and creep resistance up to a certain point. However, excessively high molecular weight can make processing difficult. Studies on acrylic terpolymers have shown that molecular weight can be altered by external factors like UV irradiation, which can induce both cross-linking (increasing molecular weight) and chain scission (decreasing molecular weight), thereby changing the material's mechanical integrity. rsc.org

Branching: The presence of branches on the polymer backbone significantly affects viscoelastic properties. uq.edu.auresearchgate.net Branching can occur as short-chain branches (SCB) or long-chain branches (LCB). In poly(butyl acrylate), more highly branched samples have been observed to show lower storage and loss moduli at low frequencies. uq.edu.au While LCBs are known to improve the rheological properties and melt strength of some polymers, their effect in polyacrylates is complex and competes with the effects of SCBs. researchgate.netunipa.it The introduction of branching can be controlled during polymerization to tailor the final polymer's flow behavior and mechanical response. acs.org

Cross-linking Density: Introducing cross-links between polymer chains creates a three-dimensional network, which drastically alters the material's properties. Cross-linking enhances dimensional stability, reduces creep, and increases resistance to solvents. dtic.mil In acrylate systems, increasing the cross-link density generally makes the polymer more rigid but also more brittle. researchgate.netmdpi.com The mechanical properties of cross-linked poly(butyl acrylate) core-shell particles, often used as toughening agents, are influenced by the degree of cross-linking in both the core and the shell. researchgate.net A higher cross-linking density leads to increased resistance to deformation, resulting in higher stress measurements at a given strain. koreascience.kr

Table 2: Effect of Macromolecular Architecture on Mechanical Performance

Architectural FeatureEffect on Mechanical Properties
Increasing Molecular WeightIncreases toughness and impact strength; enhances tensile strength. nasa.gov
BranchingLowers storage and loss moduli at low frequencies; affects melt strength and processability. uq.edu.auunipa.it
Increasing Cross-linking DensityImproves dimensional stability and solvent resistance; increases rigidity and hardness but can reduce flexibility. dtic.milresearchgate.net

Tailoring Polymer Performance through Compositional and Architectural Control

The performance of polymers based on this compound can be precisely engineered for specific applications by manipulating both the polymer's composition and its architecture.

Compositional Control: One of the most common methods for tailoring properties is through copolymerization. This compound, considered a "soft" monomer due to the low Tg of its homopolymer, is often copolymerized with "hard" monomers like methyl methacrylate (B99206) (MMA) or styrene. tzgroupusa.comwikipedia.org By adjusting the ratio of soft to hard monomers, properties such as flexibility, toughness, tack, and hardness can be balanced. gantrade.com For example, increasing the butyl acrylate content in a copolymer lowers the Tg and minimum film forming temperature, enhancing flexibility and low-temperature performance. gantrade.com Furthermore, incorporating small amounts of functional monomers, such as acrylic acid or 2-hydroxyethyl methacrylate (HEMA), can introduce polarity. gantrade.comresearchgate.net These polar groups can improve adhesion to various substrates through hydrogen bonding and can also serve as sites for subsequent cross-linking reactions. researchgate.netresearchgate.net

Film Formation Properties and Their Modification for Coatings and Adhesive Applications

For coatings and adhesives, the ability of the polymer to form a continuous, defect-free film is paramount. Poly(this compound), typically synthesized as a latex dispersion in water, forms a film through a process of water evaporation and particle coalescence. mcpolymers.com

Film Formation Process: The process begins as water evaporates, forcing the dispersed polymer particles into a closely packed arrangement. mcpolymers.com Capillary forces exerted by the receding water draw the particles together, causing them to deform and fill the interstitial spaces. paint.org For this deformation to occur, the polymer must be soft enough, meaning the application temperature must be above the polymer's minimum film formation temperature (MFFT), which is closely related to its Tg. mcpolymers.com The final stage is coalescence, where polymer chains from adjacent particles diffuse across the particle boundaries, leading to the formation of a continuous and mechanically strong film. mcpolymers.compaint.org

Modification for Applications: The inherent properties of poly(this compound) films can be modified to meet the demands of specific applications. In coatings, this compound is used to improve impact resistance and UV stability. polysciences.com For pressure-sensitive adhesives (PSAs), the balance between adhesive (tack) and cohesive (shear strength) properties is critical. This balance is often achieved through copolymerization. Incorporating "hard" monomers like MMA increases cohesive strength, while the "soft" this compound contributes to flexibility and tack. tzgroupusa.com The addition of polar functional monomers like acrylic acid not only improves adhesion but can also enhance the cohesive strength of the final adhesive film through hydrogen bonding. researchgate.netresearchgate.net Furthermore, controlling the cross-linking density within the polymer provides another lever to adjust the final film's mechanical properties, preventing excessive flow under stress, which is crucial for high-performance adhesives. researchgate.net

Advanced Applications of Poly Sec Butyl Acrylate and Its Copolymers

Adhesives and Sealants with Tuned Performance Characteristics

Poly(sec-butyl acrylate) and its copolymers are integral components in the formulation of high-performance adhesives and sealants. The inclusion of the sec-butyl acrylate (B77674) monomer enhances critical properties such as adhesion, flexibility, and weatherability compared to its straight-chain counterpart, n-butyl acrylate. polysciences.com In the formulation of pressure-sensitive adhesives (PSAs), this compound acts as a "soft" monomer, which improves flexibility and impact resistance, particularly at low temperatures. tzgroupusa.com

The performance of these adhesives can be precisely tuned by copolymerizing this compound with other monomers. This allows for a tailored balance of tackiness, strength, and durability to meet the demanding requirements of various applications, from construction to automotive and electronics. tzgroupusa.com For instance, copolymerization allows for the adjustment of the glass transition temperature (Tg), which should be low (between -20 to -60°C) for a polymer to be soft and tacky enough for PSA applications. researchgate.net The molecular structure of the acrylate ester influences the final properties; for example, different isomers can affect the gel content, which in turn relates to adhesive performance. mdpi.com

Table 1: Influence of Monomer Selection on Adhesive Properties

Property Effect of this compound Tuning Mechanism Desired Outcome
Adhesion Enhanced adhesion to various substrates polysciences.comtzgroupusa.com Copolymerization with "hard" monomers (e.g., methyl methacrylate) Balanced tack and cohesive strength tzgroupusa.com
Flexibility Increased flexibility, especially at low temperatures polysciences.comtzgroupusa.com Control of polymer glass transition temperature (Tg) researchgate.net Improved impact resistance and durability tzgroupusa.com
Weatherability Improved resistance to environmental factors polysciences.com Copolymerization and addition of UV stabilizers Enhanced longevity for outdoor applications polysciences.com
Cohesive Strength Can be adjusted Crosslinking or increasing gel content researchgate.netmdpi.com Increased shear resistance for demanding applications mdpi.com

Coatings and Paints: Formulation Development and Enhanced Durability

In the coatings and paints industry, polymers and copolymers of this compound serve as reactive building blocks to produce durable and resistant finishes. The incorporation of this compound into coating formulations improves impact resistance and UV stability. polysciences.com These acrylic polymers are used to create clear, durable films that offer excellent weather resistance and adhesion to a wide range of substrates. specialchem.com

Formulations for architectural latex coatings, industrial finishes, and automotive paints often utilize acrylic copolymers to achieve specific performance characteristics. specialchem.comalphachem.biz The versatility of this compound allows it to be used in both water-based and solvent-based systems. In water-based acrylic emulsions, the choice of monomers is critical for determining the final properties of the coating, such as water resistance. The inherent hydrophobicity of branched esters like this compound can contribute to creating more effective barrier properties against water penetration, thereby protecting the substrate. paint.org

Table 2: Formulation Components and Enhanced Durability in Acrylic Coatings

Component Function Impact on Durability
Poly(this compound) Copolymer Primary binder Provides improved impact resistance, UV stability, and weatherability. polysciences.com
Co-monomers (e.g., Methyl Methacrylate) Hardness and block resistance Balances flexibility with toughness for a more robust film. paint.org
Functional Monomers (e.g., Acrylic Acid) Adhesion promotion, crosslinking sites Enhances adhesion to the substrate and allows for crosslinking to improve chemical resistance. paint.org
UV Absorbers/Stabilizers Protection from UV radiation Prevents polymer degradation, yellowing, and loss of gloss over time. polysciences.com

Specialized Polymer Materials (e.g., Hydrogels, Composites)

The versatility of this compound extends to the creation of specialized polymer materials with unique functionalities. By combining it with other monomers, materials like hydrogels and composites can be developed for specific, advanced applications.

Hydrogels are crosslinked polymer networks that can absorb large amounts of water. They are used in various fields, including biomedicine and environmental science. A physical hydrogel based on poly(acrylic acid–butyl acrylate) has been developed for the adsorption and degradation of dyes from water. researchgate.net In this system, the butyl acrylate component contributes to the polymer's hydrophobic characteristics, which can be crucial for the adsorption mechanism. researchgate.net

Composites are materials made from two or more constituent materials with significantly different physical or chemical properties. Poly(this compound) can be used as a matrix material or as a modifier in composites to enhance toughness and impact resistance. For example, copolymerizing butyl acrylate with methacrylic acid and functionalized carbon nanotubes creates nanocomposites that have been explored for drug delivery applications, where the nanotubes act as reinforcing agents and drug reservoirs. mdpi.com

Table 6: Properties and Applications of Specialized Acrylate Polymers

Material Type Key Components Defining Property Example Application
Hydrogel Poly(acrylic acid–butyl acrylate) researchgate.net High water absorption, stimuli-responsive swelling Adsorption of pollutants from water. researchgate.net
Nanocomposite Poly(methacrylic acid-co-butyl acrylate) and carbon nanotubes mdpi.com Enhanced mechanical strength, tailored release kinetics Smart drug delivery systems. mdpi.com
Elastomer Copolymers of this compound Flexibility and impact resistance Modification of mechanical properties in plastics. polysciences.com

Environmental Fate and Ecotoxicological Studies of Sec Butyl Acrylate

Environmental Degradation Pathways

The degradation of sec-Butyl acrylate (B77674) in the environment can occur through various pathways, including hydrolysis, photodegradation, and microbial biodegradation. These processes can lead to the breakdown of the compound into potentially less harmful substances.

Hydrolysis Kinetics and Metabolite Identification

Photodegradation Mechanisms and Byproduct Analysis

Photodegradation can occur when sec-Butyl acrylate is exposed to light, particularly UV radiation. This process can involve photooxidation, initiated by the absorption of a photon, leading to chain scission and/or photocrosslinking. researchgate.netpaint.org In the presence of air, this is known as photooxidation. paint.org Potential photooxidation byproducts can include acrylic acid and sec-butanol. Studies on the photodegradation of n-butyl acrylate in water under sunlight suggest relatively fast degradation, with half-lives ranging from 19 to 28 minutes depending on the water source (distilled water, river water, artificial seawater, and seawater). nih.gov However, atmospheric photodegradation of n-butyl acrylate by reaction with hydroxyl radicals is estimated to have a longer half-life of about 1.2 days. nih.govoecd.orgoecd.org

Microbial Biodegradation in Various Environmental Matrices

Microbial biodegradation involves the breakdown of this compound by microorganisms present in environmental matrices such as soil and water. Studies on the biodegradation of butyl acrylate (including isomers) indicate that it can be readily biodegradable. nih.govoecd.orgoecd.orgresearchgate.neticm.edu.pl For instance, n-butyl acrylate showed 61% biodegradation after 14 days in a modified MITI-Test (I) and 91% degradation after 28 days in a CO2-Headspace Test (ISO 14593). oecd.orgoecd.org A study focusing on the biodegradation of butyl acrylate by Pseudomonas fluorescens PCM 2123 demonstrated that this strain could utilize butyl acrylate as a sole source of carbon and energy, even at relatively high concentrations (up to 10,000 ppm). icm.edu.plinfona.pl The biodegradation process can lead to the formation of intermediate products such as acrylic acid and butanol before further degradation occurs. infona.pl

Bioaccumulation Potential Assessment in Aquatic and Terrestrial Systems

The potential for a chemical to bioaccumulate in organisms is often assessed using its octanol-water partition coefficient (log Kow) and bioconcentration factor (BCF). The measured log Kow for n-butyl acrylate is 2.38. oecd.orgoecd.org Based on this log Kow, an estimated BCF for n-butyl acrylate is 17, suggesting a low potential for bioconcentration in aquatic organisms. nih.govoecd.orgoecd.org While specific data for this compound's bioaccumulation in terrestrial systems were not found, the log Kow value provides an indication of its partitioning behavior. Generally, compounds with low log Kow values are less likely to bioaccumulate significantly in terrestrial organisms through dietary exposure. canada.ca

Aquatic Toxicity to Model Organisms (e.g., Fish, Invertebrates)

Ecotoxicity studies assess the potential harm of a substance to aquatic organisms. For butyl acrylate (including isomers), acute aquatic toxicity values have been reported for various model organisms. oecd.orgresearchgate.nettasnee.comparchem.combasf.com

Data for butyl acrylate isomers indicate toxicity to fish and aquatic invertebrates:

Fish: LC50 (96 h) values for Oncorhynchus mykiss (rainbow trout) and Cyprinodon variegatus have been reported between 2.1 and 5.2 mg/l. researchgate.nettasnee.comparchem.combasf.com

Aquatic Invertebrates: EC50 (48 h) values for Daphnia magna (water flea) have been reported around 8.2 mg/l. researchgate.nettasnee.comparchem.combasf.com

These values suggest that butyl acrylate isomers are acutely toxic to aquatic organisms at concentrations in the low milligrams per liter range. oecd.orgresearchgate.net

Here is a summary of available aquatic toxicity data for butyl acrylate isomers:

OrganismEndpointDurationValue (mg/l)Source
Oncorhynchus mykissLC5096 h5.2 tasnee.comparchem.com
Cyprinodon variegatusLC5096 h2.1, 2.36 researchgate.netbasf.com
Daphnia magnaEC5048 h8.2 researchgate.nettasnee.comparchem.combasf.com

Chronic toxicity data for butyl acrylate isomers also exist. For example, the chronic MATC (Maximum Acceptable Toxicant Concentration) for ethyl acrylate with Daphnia magna was 0.29 mg/l based on reproductive and growth endpoints. researchgate.net

Toxicological and Occupational Health Research on Sec Butyl Acrylate

Mechanisms of Toxicity and Molecular Interactions

The primary mechanism by which acrylate (B77674) esters, including sec-Butyl acrylate, exert effects is through polymerization. The acrylate group's double bond undergoes free radical polymerization, forming long polymer chains. This process involves initiation, propagation, and termination steps, where free radicals react with the monomer.

Toxicokinetic data for acrylates generally indicate rapid metabolism through two primary pathways: hydrolysis via carboxylesterase to form acrylic acid and the corresponding alcohol, and conjugation with glutathione (B108866). canada.cawur.nlnih.gov This rapid metabolism is considered a detoxification process, leading to significantly lower systemic doses compared to the initial exposure levels, particularly at the point of contact. wur.nl Exposure to n-butyl acrylate vapors in rats, for instance, resulted in hyperplasia of the nasal mucosa, consistent with high local concentrations of the irritant acrylic acid produced by hydrolysis in the nasal mucosa. nih.gov

Assessment of Sensitization Potential (Skin and Respiratory)

This compound and other acrylate esters are known to have the potential to cause sensitization. tasnee.combasf.comcdc.govayersintl.comntsb.govnj.govilo.orgnih.gov Skin sensitization is a recognized effect of repeated or prolonged contact. tasnee.comayersintl.comilo.orgnih.gov Studies, such as the Mouse Local Lymph Node Assay (LLNA), have indicated skin sensitizing potential for butyl acrylate. basf.com Allergic contact dermatitis has been reported in humans exposed to n-butyl acrylate. nih.gov

Respiratory irritation is also associated with exposure to acrylate vapors. tasnee.comcdc.govntsb.gov High levels of acrylic monomer vapors may cause respiratory tract irritation. tasnee.com The potential for respiratory sensitization has also been identified. Should an individual become sensitized, subsequent exposures, even at concentrations well below occupational exposure limits, may elicit intense reactions. hsa.ie

Genotoxicity and Mutagenicity Studies

Studies on the genotoxicity and mutagenicity of acrylates, including butyl acrylate, generally show negative results, particularly in well-conducted studies adhering to OECD guidelines. canada.cawur.nlnih.govnih.goviarc.frdoaj.org Available point mutation tests for various acrylates have shown inconsistent results, with many older tests performed before the establishment of current guidelines and lacking adequate cytotoxicity data. doaj.org

Data from OECD guideline compliant experiments conducted under GLP, including an in vitro mouse lymphoma (TK+/-) assay, an in vitro HPRT locus gene mutation assay in Chinese hamster V79 cells, and an in vitro micronucleus test in human lymphocytes, indicated that the tested materials were not mutagenic under the experimental conditions. doaj.org

Carcinogenicity Research and Risk Assessment

The carcinogenicity of acrylate esters, including butyl acrylate, has been assessed in animal studies. In long-term animal studies involving inhalation exposure to butyl acrylate, a carcinogenic effect was not observed. basf.com Similarly, chronic dermal administration to animals did not show carcinogenic activity. basf.com

The International Agency for Research on Cancer (IARC) has classified butyl acrylate as Group 3, meaning it is not classifiable as to its carcinogenicity to humans due to inadequate evidence in experimental animals and no available epidemiological data. nih.govbasf.comnj.govilo.orgiarc.fr Some regulatory bodies have previously considered acrylates as potential carcinogenic hazards based on the presence of the acrylate moiety, but this position has been revised. windows.net

Recent reviews and expert panels evaluating the carcinogenicity of lower acrylates, while noting IARC's classification of some as "possibly carcinogenic to humans" based on sufficient evidence in animals, have also highlighted that tumors observed in some animal studies occurred at high doses and may be secondary to chronic site-of-contact irritation. wur.nlnih.govwur.nl The rapid metabolism of acrylates is also considered to limit systemic doses that could lead to systemic tumor increases. wur.nl

Toxicokinetics and Metabolism in Biological Systems

The toxicokinetics and metabolism of this compound in biological systems are expected to largely mirror those of other lower alkyl acrylates, particularly n-butyl acrylate, due to their similar chemical structures and reactivity. Studies on related acrylates indicate rapid absorption and subsequent biotransformation through enzymatic pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Based on studies conducted with n-butyl acrylate in rats, alkyl acrylates are rapidly absorbed following oral administration. Once absorbed, they undergo extensive metabolism. A significant portion of the administered dose is eliminated as carbon dioxide, indicating substantial metabolism of the acrylate moiety. For n-butyl acrylate, up to 75% of the administered radiolabel was eliminated as 14CO2 in rats after oral administration. fishersci.sefishersci.bemetabolomicsworkbench.orgthegoodscentscompany.com Urinary excretion accounts for a smaller percentage of the dose, approximately 10%, while fecal excretion is minimal, around 2%. fishersci.semetabolomicsworkbench.orgthegoodscentscompany.comuni.lu

Distribution studies with radiolabeled n-butyl acrylate in rats showed rapid initial clearance of radioactivity from tissues. fishersci.se While most tissues were largely cleared within 24-72 hours, a small amount of radioactivity was retained in blood and adipose tissue, possibly due to incorporation into the one-carbon pool. fishersci.se

Metabolism is the primary route of elimination for butyl acrylates. The major metabolic pathways involve hydrolysis of the ester bond and conjugation with glutathione. fishersci.semetabolomicsworkbench.orgthegoodscentscompany.comuni.lujkenterprises.com.pkwikipedia.orgnih.gov

Role of Carboxylesterase Hydrolysis and Conjugation Pathways in Biotransformation

Carboxylesterase-mediated hydrolysis is a primary detoxification pathway for acrylate esters. This enzymatic reaction cleaves the ester bond, yielding acrylic acid and the corresponding alcohol (sec-butanol in the case of this compound). fishersci.semetabolomicsworkbench.orgthegoodscentscompany.comuni.lunih.govuni.lu Studies using rat liver microsomes have shown that the hydrolysis of butyl acrylate is catalyzed by carboxylesterases. fishersci.se In vitro studies with rat liver, kidney, and lung homogenates also demonstrated rapid hydrolysis of methyl, ethyl, and butyl acrylates to acrylic acid, with hydrolysis rates being significantly higher in liver homogenates. fishersci.se The resulting acrylic acid can then be further metabolized, including oxidation to carbon dioxide via pathways like the propionate (B1217596) degradation pathway. fishersci.sethegoodscentscompany.comuni.lu

Conjugation with glutathione is another significant biotransformation pathway for acrylates. fishersci.semetabolomicsworkbench.orgthegoodscentscompany.comuni.lujkenterprises.com.pkwikipedia.orgnih.gov This reaction typically occurs via a Michael addition, where glutathione reacts with the double bond of the acrylate ester. metabolomicsworkbench.orgnih.gov Glutathione conjugation can occur with the intact acrylate ester or with acrylic acid formed from hydrolysis. fishersci.se The glutathione conjugates are then typically processed through the mercapturic acid pathway, leading to the formation of mercapturic acids that are excreted in the urine. fishersci.seuni.lu Two major urinary metabolites identified from n-butyl acrylate metabolism in rats are N-acetyl-S-(2-carboxyethyl)cysteine and its S-oxide. fishersci.sefishersci.bemetabolomicsworkbench.orguni.lu Evidence suggests that glutathione conjugation can occur before the hydrolysis of the ester bond. fishersci.se

The interplay between carboxylesterase hydrolysis and glutathione conjugation influences the metabolic fate of butyl acrylates. While hydrolysis is generally considered the major pathway, glutathione conjugation plays a role, and inhibition of esterases can lead to a greater proportion of the dose being metabolized via conjugation. metabolomicsworkbench.org

Q & A

Basic Research Question

  • Spectroscopy : Use Fourier-transform infrared (FTIR) to identify ester carbonyl peaks (~1740 cm⁻¹) and UV-Vis for monitoring degradation products .
  • Chromatography : High-performance liquid chromatography (HPLC) or GC-MS to assess purity and detect trace impurities .
  • Thermodynamic Data : Refer to NIST Chemistry WebBook for phase-change enthalpies, vapor pressure, and solubility parameters to validate experimental results .

What safety protocols should researchers follow when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (e.g., polyethylene alcohol), chemical goggles, and lab coats. Avoid skin contact and inhalation of vapors .
  • Ventilation : Use local exhaust ventilation or fume hoods to maintain airborne concentrations below OSHA’s permissible exposure limit (200 ppm) .
  • Emergency Measures : Store away from oxidizers, acids, and bases. In case of spills, neutralize with inert adsorbents and dispose of as hazardous waste .

How can researchers investigate the environmental degradation pathways of this compound?

Advanced Research Question

  • Hydrolysis Studies : Monitor ester bond cleavage under varying pH (acidic/alkaline) and temperature conditions using kinetic modeling .
  • Photodegradation : Expose to UV light (254–365 nm) and analyze by LC-MS to identify photooxidation byproducts (e.g., acrylic acid, sec-butanol) .
  • Microbial Degradation : Conduct soil/water microcosm experiments with gas chromatography-mass spectrometry (GC-MS) to track biodegradation metabolites .

What computational modeling approaches are suitable for predicting this compound’s reactivity and stability?

Advanced Research Question

  • Quantum Chemistry : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and predict polymerization or degradation pathways .
  • Molecular Dynamics (MD) : Simulate solvent interactions and diffusion coefficients in polymer matrices to assess compatibility .
  • Thermodynamic Databases : Cross-reference experimental data with NIST’s phase-change enthalpies and entropy values for model validation .

How should researchers address contradictions in toxicity data for this compound across studies?

Advanced Research Question

  • Meta-Analysis : Systematically review existing toxicological studies, focusing on dose-response relationships, exposure duration, and model organisms .
  • Experimental Replication : Conduct in vitro assays (e.g., MTT for cytotoxicity) under standardized conditions to isolate confounding variables (e.g., impurity effects) .
  • Statistical Robustness : Apply ANOVA or Bayesian models to assess data variability and identify outliers .

What methodologies ensure reproducibility in studies involving this compound’s polymerization kinetics?

Advanced Research Question

  • Detailed Protocols : Document initiator concentrations (e.g., azobisisobutyronitrile), temperature profiles, and monomer-to-solvent ratios .
  • Real-Time Monitoring : Use in-situ techniques like Raman spectroscopy to track conversion rates and gelation points .
  • Data Sharing : Publish raw kinetic data (e.g., time-conversion curves) in supplementary materials to enable replication .

How can environmental exposure risks of this compound be assessed in academic research?

Advanced Research Question

  • Fugacity Modeling : Predict distribution in air, water, and soil compartments using software like EQC .
  • Ecotoxicology Assays : Test acute/chronic effects on Daphnia magna or algae, reporting EC50/LC50 values with confidence intervals .
  • Lifecycle Analysis (LCA) : Quantify emissions from synthesis to disposal phases, integrating green chemistry principles to mitigate risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.